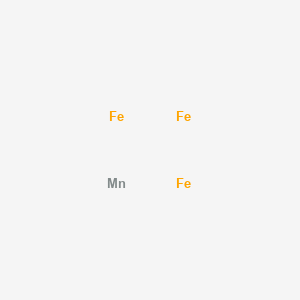
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide is a complex organic compound that features a morpholinium ion with a substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide typically involves the reaction of 4-methylcyclohexanone with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then reacted with morpholine to form the morpholinium ion. The final step involves the addition of iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Scientific Research Applications
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: A precursor in the synthesis of the compound.
2-Thiophenecarboxaldehyde: Another precursor used in the synthesis.
Morpholine: A related compound with similar structural features.
Uniqueness
4-Methyl-4-(1-(2-thienyl)cyclohexyl)morpholinium, iodide is unique due to its combination of a morpholinium ion with a substituted cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
21602-67-5 |
|---|---|
Molecular Formula |
C15H24INOS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-methyl-4-(1-thiophen-2-ylcyclohexyl)morpholin-4-ium;iodide |
InChI |
InChI=1S/C15H24NOS.HI/c1-16(9-11-17-12-10-16)15(7-3-2-4-8-15)14-6-5-13-18-14;/h5-6,13H,2-4,7-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
NBVQXFXHMFRSOI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)C2(CCCCC2)C3=CC=CS3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
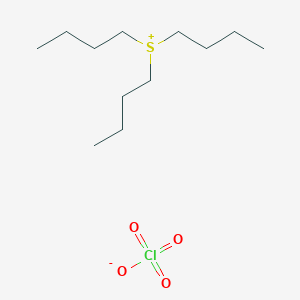
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
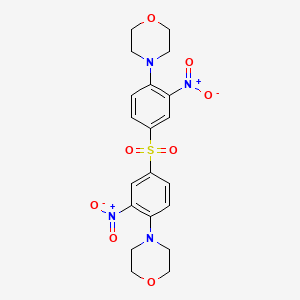
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
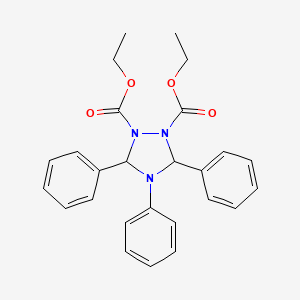
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
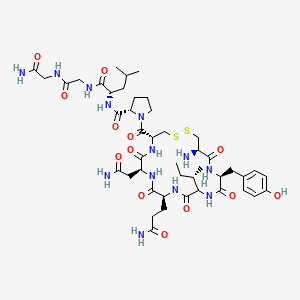

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)

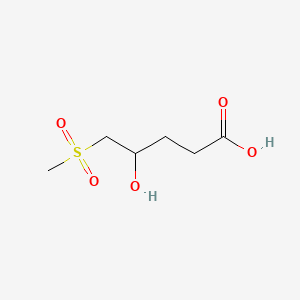
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
